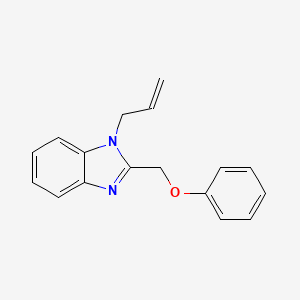
2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole
Overview
Description
2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound belongs to the benzimidazole family, which is known for its extensive range of biological and pharmacological activities.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which this molecule belongs, are known to exhibit antimicrobial and antiproliferative activities . They have been found to be effective against selected Gram-negative and positive bacterial and fungal species .
Mode of Action
It’s known that the antibacterial activity of substituted benzimidazole derivatives can be explained by their competition with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .
Biochemical Pathways
Given the antimicrobial and antiproliferative activities of benzimidazole derivatives, it can be inferred that the compound likely interacts with pathways related to cell growth and division .
Result of Action
Benzimidazole derivatives have been found to exhibit antimicrobial and antiproliferative activities, suggesting that they may inhibit the growth of certain bacterial and fungal species, as well as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The resulting benzimidazole derivatives can be separated and purified using solvents like hexane and water .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole: Shares structural similarities and exhibits similar biological activities.
2-Substituted benzimidazoles: A broad class of compounds with diverse pharmacological properties
Uniqueness: 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-20-14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYEDDOAXHBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320453 | |
| Record name | 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
381180-61-6 | |
| Record name | 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


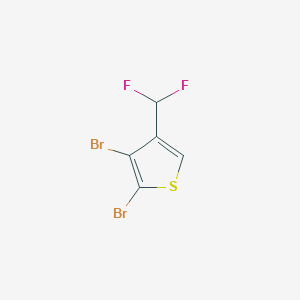
![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)
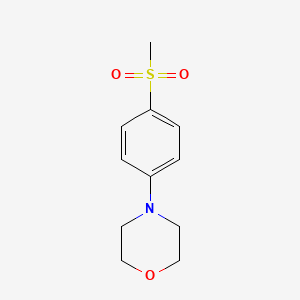
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)
ammonium iodide](/img/structure/B2456437.png)
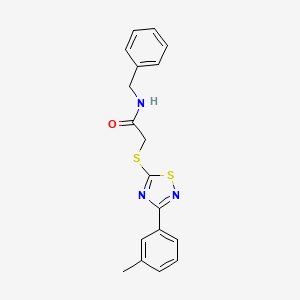
![N-(4-bromophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456441.png)
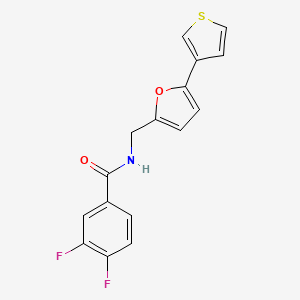
![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)
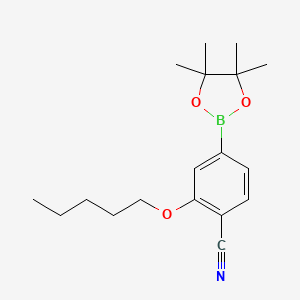
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2456448.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2456451.png)
![2-Benzyl-5-(6-fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2456454.png)
![3,6-dichloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B2456455.png)
